molecular formula C21H32Cl2O2 B047918 15-(3,4-dichlorophenyl)pentadecanoic Acid CAS No. 116409-73-5

15-(3,4-dichlorophenyl)pentadecanoic Acid

Cat. No. B047918
CAS RN: 116409-73-5
M. Wt: 387.4 g/mol
InChI Key: FYSQGGGVGFUGIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 15-(3,4-dichlorophenyl)pentadecanoic acid involves multi-step chemical reactions starting from basic organic precursors. For example, the regiospecific synthesis of 15-(4-[123I]iodophenyl)pentadecanoic acid, a related compound, is achieved via a precursor synthesized in six steps from 4-bromophenylacetylene, demonstrating the complex chemistry involved in producing these specialized molecules (Culbert, Lu, & Adam, 1997).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the presence of a long aliphatic chain and a phenyl group substituted with specific functional groups (e.g., iodine or chlorine), which influence its physical and chemical properties. The uranyl 1,15-pentadecanedioate complex provides an example of how carboxylate groups can chelate metal ions, indicating the versatile binding capabilities of long-chain fatty acids (Thuéry & Harrowfield, 2017).

Chemical Reactions and Properties

The chemical reactions of this compound derivatives involve various organic transformations, including halogenation, oxidation, and coupling reactions. For instance, the preparation of 15-(p-[123I]iodophenyl) pentadecanoic acid using Sn in an acetic acid medium achieves a radiochemical yield of more than 96%, showcasing the specific reactivity of these compounds (Verbruggen, 1988).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points, solubility, and stability, are crucial for their application in medical imaging and diagnostics. These properties are determined by the length of the aliphatic chain, the nature of the substituted phenyl group, and the overall molecular conformation.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under physiological conditions, and interaction with biological molecules, define the utility of these compounds in studying fatty acid metabolism. The synthesis and evaluation of various labeled derivatives, such as 15-(4-(2-[¹⁸F]Fluoroethoxy)phenyl)pentadecanoic acid, highlight the potential of these compounds in PET imaging to assess myocardial fatty acid metabolism, demonstrating their valuable chemical properties (Tu et al., 2010).

Scientific Research Applications

Radioisotope-Labeled Derivatives for Medical Imaging

  • Synthesis for Imaging : Derivatives of pentadecanoic acid, such as 15-(4-[131I]iodophenyl)pentadecanoic acid (p-IPPA), have been developed for use in radioanalytical chemistry, specifically in the synthesis of compounds for medical imaging applications. These compounds are synthesized using specific precursors and conditions to achieve high radiochemical yields and purity, essential for effective imaging (Al-Momani et al., 2010).

  • Myocardial Fatty Acid Metabolism : Other related research includes the evaluation of β-methyl-15-p-iodophenylpentadecanoic acid (βMe-IPPA) for its potential to indicate long-chain fatty acid utilization in the heart, using nuclear medicine techniques. This research is pivotal in understanding the metabolism and kinetics of fatty acids in isolated rat hearts, providing insights into cardiac function and potential disease mechanisms (DeGrado et al., 2004).

Advanced Radiotracer Development

  • PET Tracers : The synthesis and evaluation of 15-(4-(2-[¹⁸F]Fluoroethoxy)phenyl)pentadecanoic acid as a PET tracer for studying myocardial fatty acid metabolism have been explored. Such studies underscore the relevance of these compounds in developing diagnostic tools for assessing heart conditions, showcasing the application of pentadecanoic acid derivatives in creating advanced imaging agents (Tu et al., 2010).

  • Technetium-99m Labeling : Research on 99mTc(CO)3-15-[N-(Acetyloxy)-2-picolylamino]pentadecanoic acid illustrates the exploration of pentadecanoic acid derivatives for potential use in evaluating fatty acid metabolism in the myocardium. These studies contribute to the development of non-invasive methods for diagnosing and understanding cardiovascular diseases (Lee et al., 2007).

Safety and Hazards

The safety and hazards of 15-(3,4-dichlorophenyl)pentadecanoic Acid are not well-documented. It’s important to handle it with care and use appropriate safety measures, as with any chemical compound .

properties

IUPAC Name

15-(3,4-dichlorophenyl)pentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32Cl2O2/c22-19-16-15-18(17-20(19)23)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(24)25/h15-17H,1-14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSQGGGVGFUGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCCCCCCCCCCCCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371104
Record name 15-(3,4-dichlorophenyl)pentadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116409-73-5
Record name 15-(3,4-dichlorophenyl)pentadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-(3,4-Dichlorophenyl)pentadecanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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